9-acetoxy-8,10-dehydrothymol 3-O-tiglate
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Overview
Description
9-acetoxy-8,10-dehydrothymol 3-O-tiglate is a member of phenols and a benzoate ester. It has a role as a metabolite.
Scientific Research Applications
Thymol Derivatives and Their Applications
The compound 9-acetoxy-8,10-dehydrothymol 3-O-tiglate is a thymol derivative. Thymol derivatives are commonly found in various plants and have been the subject of extensive research due to their diverse biological activities.
Isolation and Structural Analysis : Thymol derivatives, including this compound, have been isolated from various plants such as Eupatorium fortunei and Eupatorium cannabinum ssp. asiaticum. These compounds are identified and structurally characterized using techniques like MS and NMR spectroscopy (Phan et al., 2019); (Chen et al., 2014).
Cytotoxicity and Antiproliferative Effects : Some thymol derivatives, including those similar to this compound, have shown cytotoxic properties. For instance, studies have demonstrated the potential of these compounds in inhibiting cell proliferation in various cancer cell lines, suggesting their potential application in cancer research and treatment (Adorisio et al., 2020).
Chemical Synthesis and Modifications : Research has also focused on the chemical synthesis and modifications of thymol derivatives. Studies involve understanding the chemical properties and reaction mechanisms of these compounds, which can be vital for pharmaceutical and industrial applications (Richards et al., 1975).
Properties
Molecular Formula |
C17H20O4 |
---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
[2-(3-acetyloxyprop-1-en-2-yl)-5-methylphenyl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C17H20O4/c1-6-12(3)17(19)21-16-9-11(2)7-8-15(16)13(4)10-20-14(5)18/h6-9H,4,10H2,1-3,5H3/b12-6+ |
InChI Key |
YQTJNXJVGGXRFW-WUXMJOGZSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC1=C(C=CC(=C1)C)C(=C)COC(=O)C |
Canonical SMILES |
CC=C(C)C(=O)OC1=C(C=CC(=C1)C)C(=C)COC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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